molecular formula C26H32N2O B1683757 Galeterone CAS No. 851983-85-2

Galeterone

Cat. No.: B1683757
CAS No.: 851983-85-2
M. Wt: 388.5 g/mol
InChI Key: PAFKTGFSEFKSQG-PAASFTFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TOK-001, also known as Galeterone, is a novel small molecule that has been developed for the treatment of castration-resistant prostate cancer. It is a multifunctional antiandrogen that selectively targets cytochrome P450 17A1 and androgen receptors. This compound has shown promising results in clinical trials and is currently being investigated for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TOK-001 involves the modification of steroidal structures to incorporate a benzimidazole moiety. The key steps include:

Industrial Production Methods: Industrial production of TOK-001 follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: TOK-001 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various steroidal derivatives with modified functional groups, which can be further utilized for therapeutic applications .

Scientific Research Applications

Galeterone is a selective, multitargeted agent that has been investigated for its applications in disrupting androgen signaling in prostate cancer treatment . It functions through several mechanisms, including CYP17 inhibition, androgen receptor (AR) antagonism, and reduction of AR expression in prostate cancer cells by increasing AR protein degradation .

Scientific Research Applications

Prostate Cancer Treatment: this compound has been studied for the treatment of castration-resistant prostate cancer (CRPC) .

  • Clinical Trial Results: In ARMOR1, 49.0% of patients achieved a ≥30% decline in prostate-specific antigen (PSA; PSA30), and 22.4% demonstrated a ≥50% PSA decline (PSA50) across all doses. In ARMOR2 part 1, PSA30 was 64.0%, and PSA50 was 48.0% across all doses .
  • Dose Optimization: A dose of 2,550 mg/day of this compound tablets was identified for further study due to its efficacy and safety profile . In the 2,550-mg dose cohort, PSA30 was 72.7%, and PSA50 was 54.5% .
  • Mechanism of Action: this compound not only inhibits CYP17 and acts as an AR antagonist but also reduces AR expression by promoting AR protein degradation . It has shown activity against AR point mutations like T878A and, in preliminary findings, against cells expressing the AR point mutation F876L .
  • Preclinical Studies: In vitro and in vivo data indicate that this compound treatment significantly reduces both full-length AR and AR-V7 splice variant levels in prostate cancer models .
  • Comparison with Other Treatments: Xenograft data suggest that this compound may be more efficacious than either casodex or castration in reducing LAPC-4 tumor xenografts .

Pancreatic Cancer Treatment: Research has also explored this compound's role in pancreatic cancer, though results indicate limited clinical activity as a single agent in heavily pre-treated patients .

  • Combination Therapy: Studies suggest that combining AR-42, a histone deacetylase (HDAC) inhibitor, with gemcitabine may increase survival compared to either agent alone in transgenic mice .
  • AR-42 in Pancreatic Cancer Cells: AR-42 has shown to inhibit pancreatic cancer cell proliferation by causing G2/M cell cycle arrest and inducing apoptosis via caspase-3-dependent and caspase-3-independent pathways . It also reduces cancer cell aggressiveness and suppresses pancreatic cancer tumors in vivo .

Data Tables

TrialDosePSA30PSA50
ARMOR1Increasing doses (650-2,600 mg)49.0%22.4%
ARMOR2Increasing doses (1,700-3,400 mg)64.0%48.0%
ARMOR22,550-mg dose cohort72.7%54.5%

Case Studies

Mechanism of Action

TOK-001 is compared with other similar compounds, such as:

    Abiraterone: Another cytochrome P450 17A1 inhibitor used in the treatment of prostate cancer.

    Enzalutamide: An androgen receptor antagonist used in prostate cancer therapy.

Biological Activity

Galeterone, also known as TOK-001 or VN/124-1, is a novel compound primarily studied for its therapeutic potential in castration-resistant prostate cancer (CRPC). It exhibits a multifaceted mechanism of action, functioning as a CYP17A1 inhibitor, an androgen receptor (AR) antagonist, and an AR degrader. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and relevant case studies.

This compound's biological activity is characterized by three primary mechanisms:

  • CYP17A1 Inhibition : this compound inhibits the enzyme CYP17A1, which is crucial for androgen biosynthesis. This inhibition reduces the production of androgens that fuel prostate cancer growth.
  • Androgen Receptor Antagonism : It acts as a selective antagonist of the androgen receptor, blocking its activity and preventing androgen-induced signaling pathways that promote tumor growth.
  • Androgen Receptor Degradation : this compound enhances the degradation of the androgen receptor, particularly targeting full-length AR and splice variants like AR-V7. This degradation is mediated through increased ubiquitination processes involving Mdm2/CHIP pathways .

Table 1: Summary of this compound's Mechanisms

MechanismDescription
CYP17A1 InhibitionReduces androgen production by blocking steroidogenesis.
Androgen Receptor AntagonismPrevents AR activation by competing with natural ligands.
Androgen Receptor DegradationPromotes proteasomal degradation of AR, reducing its levels in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects on prostate cancer cell lines such as LNCaP and CWR22Rv1. The compound has been shown to inhibit cell growth with an IC50 value of approximately 2.9 μM in CRPC models . Additionally, it has been reported to effectively block the conversion of pregnenolone to DHEA in HEK-293 cells expressing CYP17A1, albeit with lower potency compared to other inhibitors like abiraterone .

In Vivo Studies

Preclinical in vivo studies using xenograft models have confirmed this compound's efficacy in reducing tumor growth. For instance, treatment with this compound resulted in significant decreases in both full-length AR and AR-V7 levels in tumor tissues . These findings underscore this compound's potential as a therapeutic agent against advanced prostate cancer.

Table 2: In Vitro and In Vivo Efficacy Data

Study TypeCell Line/ModelTreatment ConcentrationIC50/Effect
In VitroLNCaP2.9 μMGrowth inhibition
In VivoCRPC XenograftVariesTumor size reduction
In VitroHEK-293 (CYP17A1)10 nMBlocked DHEA production

Clinical Applications

This compound was evaluated in clinical trials for its effectiveness in treating CRPC. A notable study highlighted its ability to reduce AR expression and improve patient outcomes compared to traditional therapies . However, challenges related to trial outcomes have been noted, including issues with drug formulation and patient selection criteria.

Comparative Studies

Comparative studies between this compound and other androgen signaling inhibitors like abiraterone and enzalutamide reveal that while this compound has a unique mechanism involving AR degradation, it may not always surpass the efficacy of these established treatments . Nonetheless, its distinct action on both full-length AR and splice variants presents a compelling case for further exploration.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of galeterone in prostate cancer treatment, and how do they differ from other androgen receptor (AR)-targeting agents?

this compound exhibits a tri-modal mechanism: (1) selective inhibition of CYP17A1’s C17,20-lyase activity (blocking androgen synthesis), (2) AR antagonism (preventing ligand binding), and (3) AR degradation via proteasomal pathways. Unlike abiraterone (which inhibits both CYP17 hydroxylase and lyase, causing mineralocorticoid excess) or enzalutamide (a pure AR antagonist), this compound’s lyase selectivity avoids mineralocorticoid-related adverse effects . Preclinical models demonstrate its ability to degrade AR splice variants (e.g., AR-V7) by targeting full-length AR/AR-V7 heterodimers .

Q. How does this compound’s CYP17 inhibition profile compare to other CYP17 inhibitors like abiraterone or orteronel?

this compound selectively inhibits CYP17’s C17,20-lyase activity (IC50 = 300 nM) without significant hydroxylase inhibition, minimizing progesterone/pregnenolone accumulation and secondary mineralocorticoid excess. In contrast, abiraterone inhibits both hydroxylase and lyase, leading to hypertension and hypokalemia requiring corticosteroid co-administration. Orteronel and ketoconazole are less potent lyase inhibitors and lack AR-targeting effects .

Q. What were the key findings from early-phase clinical trials (ARMOR1 and ARMOR2) regarding this compound’s safety and efficacy?

In ARMOR1 (Phase I), this compound (650–2600 mg/day) showed no dose-limiting toxicities, with grade 1/2 adverse events (fatigue, transient liver enzyme elevations) in 88% of patients. PSA reductions ≥30% and ≥50% occurred in 49% and 22% of patients, respectively . ARMOR2 (Phase II) reported PSA reductions ≥50% in 70% of treatment-naïve CRPC patients and 27% in abiraterone-refractory patients, supporting its activity across diverse CRPC subtypes .

Advanced Research Questions

Q. How does this compound target AR-V7 splice variants, and what methodological approaches validate this mechanism?

this compound induces degradation of AR-V7 by disrupting its interaction with full-length AR, as shown in LNCaP and CWR22Rv1 cell lines. Chromatin immunoprecipitation (ChIP) assays confirmed reduced AR-V7 chromatin binding, while xenograft models demonstrated tumor regression correlating with AR/AR-V7 protein loss . Clinical validation comes from ARMOR3-SV (Phase III), which stratified mCRPC patients by AR-V7 status, though the trial was halted due to futility .

Q. What experimental designs are recommended to evaluate this compound’s synergy with mTOR or kinase inhibitors in preclinical models?

Co-administration studies in CRPC xenografts (e.g., LAPC-4) using this compound with everolimus (mTOR inhibitor) or gefitinib (EGFR inhibitor) showed enhanced growth suppression vs. monotherapy. Mechanistic synergy is assessed via:

  • Transcriptomic profiling : RNA-seq to identify pathways modulated by combination therapy (e.g., PI3K/AKT, MAPK).
  • Protein degradation assays : Immunoblotting for AR, AR-V7, and downstream targets (e.g., PSA).
  • In vivo efficacy metrics : Tumor volume, PSA kinetics, and survival analysis .

Q. How can researchers address contradictions in this compound’s clinical efficacy between Phase II (ARMOR2) and Phase III (ARMOR3-SV) trials?

ARMOR2 reported robust PSA responses, while ARMOR3-SV failed to meet primary endpoints. Potential factors include:

  • Patient stratification : ARMOR3-SV enrolled AR-V7-positive patients, a more refractory population.
  • Trial design : ARMOR2 lacked a control arm, whereas ARMOR3-SV compared this compound to enzalutamide.
  • Biomarker dynamics : Post hoc analysis of AR-V7 heterogeneity (e.g., CTC enrichment methods) and co-expression of full-length AR may clarify resistance mechanisms .

Q. What methodologies are used to assess this compound’s impact on deubiquitinating enzymes (USP12/USP46) and downstream pathways?

  • Co-immunoprecipitation (Co-IP) : Validate this compound’s binding to USP12/USP46 in prostate cancer cells.
  • Functional assays : Measure ubiquitination levels of AR and AR-V7 after this compound treatment.
  • Pathway analysis : RNA-seq and KEGG enrichment (e.g., p53 signaling, DNA repair) to identify USP12/USP46-dependent vs. independent effects .

Q. How should researchers design studies to evaluate this compound’s efficacy in re-sensitizing CRPC patients to abiraterone or enzalutamide?

  • Sequential therapy models : Treat patient-derived xenografts (PDXs) with enzalutamide → this compound → enzalutamide to assess PSA/AR-V7 dynamics.
  • Liquid biopsy analysis : Monitor AR-V7 in circulating tumor cells (CTCs) pre/post-galeterone.
  • Transcriptomic profiling : Compare gene signatures (e.g., AR splice variants, glucocorticoid receptor) in responders vs. non-responders .

Q. Methodological Considerations

  • Biomarker-driven trials : Use CTC-based AR-V7 assays (e.g., Johns Hopkins’ modified AdnaTest) for patient stratification .
  • Dosing optimization : Pharmacokinetic studies in murine models suggest twice-daily dosing (t½ = 40 min) to maintain therapeutic levels .
  • Data contradiction resolution : Apply multivariate regression to distinguish drug-specific effects from confounding variables (e.g., prior therapies, AR heterogeneity) .

Properties

IUPAC Name

(3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18-,19-,20-,21-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFKTGFSEFKSQG-PAASFTFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=NC6=CC=CC=C65)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025602
Record name 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851983-85-2
Record name Galeterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851983-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galeterone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851983852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galeterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12415
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,8R,9S,10R,13S,14S)-17-(1H-benzo[d]imidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GALETERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA33E149SW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galeterone
Reactant of Route 2
Galeterone
Reactant of Route 3
Galeterone
Reactant of Route 4
Galeterone
Reactant of Route 5
Galeterone
Reactant of Route 6
Galeterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.